molecular formula C22H21N4NaO9S2 B1496376 sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate CAS No. 1426397-23-0

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

カタログ番号: B1496376
CAS番号: 1426397-23-0
分子量: 572.5 g/mol
InChIキー: XTRRFIYXAPRYES-NLFZDHTNSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrate is a third-generation cephalosporin derivative characterized by:

  • Core structure: A β-lactam fused bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene), common to cephalosporins.
  • 3-position substituent: A 4-carbamoylpyridinium methyl group, enhancing solubility and Gram-negative penetration.
  • 7-position side chain: A (2R)-2-phenyl-2-sulfonatoacetyl moiety, likely contributing to β-lactamase stability and extended antibacterial spectrum.
  • Counterion and hydration: Sodium salt improves aqueous solubility, while the hydrate form stabilizes the crystalline structure .

特性

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRRFIYXAPRYES-NLFZDHTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045585
Record name Cefsulodin sodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52152-93-9
Record name Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cefsulodin sodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: Cefsulodin is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is characteristic of cephalosporins.

Industrial Production Methods: Industrial production of Cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product in its sodium salt hydrate form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

作用機序

セフスロジンは、細菌細胞壁の合成を阻害することで抗菌効果を発揮します。これは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)を特異的に標的としています。 これらのタンパク質に結合することで、セフスロジンは最終的なトランスペプチダーゼ反応を阻害し、細胞の溶解と死につながります .

6. 類似の化合物との比較

セフスロジンは、緑膿菌に対する特異的な活性のために、セファロスポリンの中でユニークです。その他の類似の化合物には以下が含まれます。

緑膿菌に対するセフスロジンの特異性は、この病原菌が問題となる臨床設定において特に価値のあるものです .

類似化合物との比較

Substituent Analysis at the 3-Position

The 3-position substituent critically influences pharmacokinetics and bacterial target affinity. Key comparisons include:

Compound 3-Position Substituent Key Properties
Target Compound 4-Carbamoylpyridinium methyl Enhanced solubility, potential for extended Gram-negative coverage
Ceftazidime () Pyridinium methyl Broad-spectrum activity against Pseudomonas aeruginosa
Cefminox Sodium () Hydroxyethyl pyrazolium Improved stability against renal dehydropeptidases
Cephaloridine () Pyridinium methyl Historical use against Gram-positive bacteria; nephrotoxicity concerns

Key Insight : The target compound’s 4-carbamoylpyridinium group may offer superior tissue penetration compared to Ceftazidime’s simpler pyridinium substituent, while avoiding the nephrotoxic risks of Cephaloridine .

7-Position Side Chain Modifications

The 7-position side chain determines β-lactamase resistance and spectrum breadth:

Compound 7-Position Side Chain Enzymatic Stability Spectrum
Target Compound (2R)-2-Phenyl-2-sulfonatoacetyl Likely resistant to class C β-lactamases Extended Gram-negative (e.g., Enterobacteriaceae)
SQ 14,359 () Thienylureidoacetyl Broad-spectrum, including β-lactamase producers Gram-positive and Gram-negative
E1100 () Hydroxyiminoacetamido with dimethylcarbamoyl High serum protein binding (82–91%) Dose-dependent pharmacokinetics

Hydration and Stability

Pseudopolymorphism (hydration states) significantly impacts shelf life and bioavailability:

Compound Hydration Form Stability Characteristics
Target Compound Hydrate Likely stable crystalline structure; reduced hygroscopicity
E1040 () α (decahydrate), β (pentahydrate), γ (anhydrate) Dehydration transitions alter crystal lattice integrity
Cefapirin Sodium () Monosodium salt Requires strict storage to prevent hydrolysis

Key Insight : The hydrate form of the target compound may offer superior phase stability compared to E1040’s variable hydration states, simplifying storage requirements .

Protein Binding and Clearance

  • Target Compound : Predicted moderate protein binding (similar to E1100’s 82–91% range), but sulfonato group may reduce affinity for serum proteins .
  • Ceftazidime : Low protein binding (10–20%), enabling high free drug levels .
  • Cefazolin () : 70–80% protein binding; used for surgical prophylaxis due to prolonged half-life .

Toxicity Considerations

  • Preclinical studies of similar compounds report convulsions and hepatotoxicity at high doses (), necessitating dose optimization .

生物活性

The compound sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate, commonly referred to as cefsulodin sodium, is a semi-synthetic cephalosporin antibiotic. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

Cefsulodin sodium is characterized by its complex bicyclic structure, which contributes to its biological activity. The presence of a carbamoylpyridine moiety and a sulfonatoacetyl group enhances its interaction with bacterial targets.

Chemical Structure

Chemical Structure

Molecular Formula

  • Molecular Formula: C₁₅H₁₈N₄NaO₅S
  • Molecular Weight: 394.38 g/mol

Cefsulodin functions primarily as an antibiotic through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.

Antimicrobial Spectrum

Cefsulodin exhibits a narrow spectrum of activity, primarily effective against certain Gram-negative bacteria, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

Pharmacodynamics

Research indicates that cefsulodin has a significant impact on bacterial growth inhibition. Its minimum inhibitory concentrations (MICs) against various pathogens have been documented in several studies:

Pathogen MIC (µg/mL)
Pseudomonas aeruginosa16 - 32
Escherichia coli8 - 16
Klebsiella pneumoniae32 - 64

Case Studies

  • In Vitro Efficacy Against Pseudomonas aeruginosa:
    A study demonstrated that cefsulodin effectively inhibited the growth of multidrug-resistant strains of Pseudomonas aeruginosa in vitro. The study utilized broth microdilution methods to establish MIC values and confirmed the compound's potential for treating infections caused by resistant strains.
  • Clinical Application in Infections:
    Cefsulodin has been used in clinical settings for treating infections caused by specific Gram-negative bacteria. A clinical trial involving patients with severe infections showed a favorable response rate when treated with cefsulodin as part of combination therapy.
  • Synergistic Effects:
    Research has indicated that cefsulodin may exhibit synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant bacterial strains.

Safety and Toxicology

Cefsulodin is generally well-tolerated; however, potential side effects include allergic reactions, gastrointestinal disturbances, and alterations in renal function. Monitoring is recommended for patients with pre-existing conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Reactant of Route 2
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。